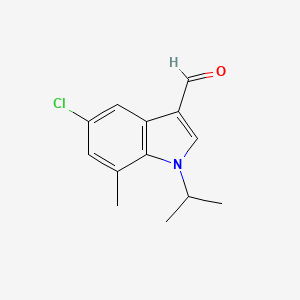

5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

描述

Structural Characterization and Nomenclature

The compound 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative with a molecular formula of $$ \text{C}{13}\text{H}{14}\text{ClNO} $$ and a molecular weight of 235.71 g/mol. Its IUPAC name reflects the positions of substituents on the indole scaffold:

- 5-Chloro : A chlorine atom at position 5 of the benzene ring.

- 1-Isopropyl : An isopropyl group ($$-\text{CH}(\text{CH}3)2$$) attached to the nitrogen atom at position 1.

- 7-Methyl : A methyl group ($$-\text{CH}_3$$) at position 7 of the fused benzene ring.

- 3-Carbaldehyde : An aldehyde functional group ($$-\text{CHO}$$) at position 3 of the pyrrole ring.

The indole core consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered pyrrole ring. Substituents are oriented to minimize steric hindrance, with the isopropyl group adopting a conformation that positions its branched methyl groups away from the planar aromatic system.

Key Structural Features:

- Indole scaffold : Provides aromaticity and π-electron density for electrophilic substitution.

- Chlorine atom : An electron-withdrawing group influencing electronic distribution.

- Aldehyde group : A reactive site for nucleophilic addition or condensation reactions.

Physicochemical Parameters and Stability Profile

The compound exhibits the following physicochemical properties:

属性

IUPAC Name |

5-chloro-7-methyl-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUZCKAZDXUCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy: Vilsmeier–Haack Formylation

The most widely employed method for synthesizing indole-3-carbaldehyde derivatives, including halogenated and alkyl-substituted variants, is the Vilsmeier–Haack reaction . This method involves the formation of a reactive Vilsmeier reagent from phosphorus oxychloride and anhydrous dimethylformamide (DMF), which then reacts with an appropriately substituted aniline or indole precursor to introduce the formyl group at the 3-position of the indole ring.

- Preparation of Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at low temperature (0–5 °C) under stirring.

- Addition of a substituted aniline derivative (e.g., 2-methylaniline with halogen substituents) to the Vilsmeier reagent at 0–5 °C.

- Stirring at room temperature followed by refluxing at 80–90 °C for several hours (5–8 h).

- Work-up involving neutralization with saturated sodium carbonate solution to precipitate the indole-3-carbaldehyde derivative.

- Filtration, drying, and recrystallization to purify the product.

This method is adaptable to various substituents on the aromatic ring, including chloro, methyl, and isopropyl groups, allowing for the synthesis of compounds like 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde by selecting the corresponding substituted aniline precursors.

Specific Preparation of 5-chloro-Substituted Indole-3-carbaldehydes

According to a detailed patent (CN102786460A), the synthesis of 5-chloro-1H-indole-3-carbaldehyde derivatives follows the Vilsmeier–Haack protocol with the following specifics:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of Vilsmeier reagent | Phosphorus oxychloride added slowly to anhydrous DMF at 0–5 °C, stirred for 30–40 min |

| 2 | Reaction with substituted aniline | 2-methylaniline derivative (e.g., 5-chloro-2-methylaniline) added dropwise at 0–5 °C |

| 3 | Stirring and reflux | Stir at room temp 1–2 h, then reflux 5–8 h at 80–90 °C |

| 4 | Work-up | Cool, add saturated sodium carbonate to adjust pH 8–9, filter solid, dry, recrystallize |

The molar ratio of 2-methylaniline to Vilsmeier reagent is typically 1:10–1:40 for optimal yield. This method has been demonstrated to yield various substituted indole-3-carbaldehydes with high purity and good yields.

Alternative Synthetic Approaches and Considerations

Use of substituted anilines : The choice of substituted aniline precursors is critical. For 5-chloro-1-isopropyl-7-methyl indole derivatives, anilines substituted with chloro and methyl groups at the corresponding positions are used.

Reaction medium and green chemistry : Recent studies highlight the use of ionic liquids as alternative solvents to DMF for greener synthesis, improving reaction rates and reducing environmental impact, though this is less common for this specific compound.

Purification and characterization : Products are typically purified by recrystallization and characterized by 1H NMR, 13C NMR, and sometimes HRMS to confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent for Vilsmeier reagent | Anhydrous DMF | Essential for reagent formation |

| Vilsmeier reagent formation temp | 0–5 °C | Slow addition of POCl3 |

| Aniline derivative | 5-chloro-2-methylaniline or similar | Provides chloro and methyl substituents |

| Molar ratio (Aniline:Vilsmeier reagent) | 1:10 to 1:40 | Optimized for yield |

| Reaction temperature (formylation) | RT for 1–2 h, then reflux 80–90 °C for 5–8 h | Ensures complete formylation |

| Work-up pH | 8–9 | Neutralization with Na2CO3 |

| N-alkylation for isopropyl group | K2CO3, isopropyl bromide, DMF, RT or mild heat | Performed before or after formylation |

| Purification | Recrystallization | From suitable solvents |

化学反应分析

5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a compound derived from indole, which includes similar structural features to 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against MRSA, indicating strong antibacterial properties .

Potential as Anticancer Agents

Indole derivatives have been extensively studied for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For example, indole-based compounds have been reported to induce apoptosis in various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Synthesis and Chemical Applications

Synthetic Intermediates

this compound serves as an intermediate in synthesizing other biologically active compounds. Its structure allows it to participate in various chemical reactions, including condensation and cyclization reactions, which are crucial for developing new pharmaceuticals .

Material Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and dyes. Its indole structure can contribute to the electronic properties required for these applications, making it a candidate for further research in organic electronics .

| Compound | Target Pathogen | Activity (MIC) | Notes |

|---|---|---|---|

| 5-Chloro-1-isopropyl-indole | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 µg/mL | Strong antibacterial activity |

| Indole derivative | Mycobacterium tuberculosis | 3.90 µg/mL | Effective against resistant strains |

| Indole derivative | Candida albicans | 7.80 µg/mL | Moderate antifungal activity |

Case Studies

Case Study 1: Antibacterial Properties

In a recent study published in PMC, researchers synthesized various indole derivatives and tested their antibacterial activity against MRSA and other pathogens. The results showed that compounds with similar structures to this compound exhibited significant inhibition of bacterial growth, highlighting the potential of indole derivatives as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of indole derivatives demonstrated that specific modifications to the indole structure can enhance cytotoxicity against cancer cell lines. The findings suggest that further exploration of compounds like this compound could lead to the development of effective anticancer therapies .

作用机制

The mechanism of action of 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Comparison with Structurally Similar Indole Derivatives

Substituent Variations: Halogens and Functional Groups

A key structural distinction lies in the substituent positions and functional groups. Below is a comparative analysis of select analogs:

Key Observations:

- Chlorine’s larger size may enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding) .

- Functional Group Impact : The carbaldehyde group (in the target compound) is more reactive toward nucleophiles compared to the carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This difference dictates divergent synthetic applications—aldehydes are often used in condensation reactions, while carboxylic acids participate in salt formation or esterification .

- Analogs lacking bulky N1 groups (e.g., 5-fluoro derivative) may exhibit higher conformational flexibility .

Hydrogen Bonding and Crystallographic Behavior

For instance, the aldehyde oxygen could act as a hydrogen-bond acceptor, while the N-H of the indole ring may serve as a donor. In contrast, the carboxylic acid analog (CAS 16381-48-9) likely forms stronger hydrogen bonds via its -COOH group, influencing melting points and solubility .

Research Implications and Limitations

The structural uniqueness of this compound lies in its combination of substituents, which balance reactivity (aldehyde), lipophilicity (chlorine, isopropyl), and steric effects. However, the absence of direct experimental data (e.g., spectroscopic, thermodynamic) in the provided evidence limits quantitative comparisons. Further studies could explore:

- Synthetic Utility : Comparative yields in aldol condensations or Grignard reactions.

- Biological Activity : Screening against targets where indole derivatives are active (e.g., kinase inhibitors).

- Crystallography : SHELX-based refinement to elucidate hydrogen-bonding networks and packing motifs .

生物活性

5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde (commonly referred to as 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde) is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities, making them significant in pharmaceutical research. This article explores the biological activity of 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde, including its potential therapeutic applications, mechanisms of action, and comparisons with structurally similar compounds.

Structural Characteristics

This compound features:

- Chloro group at the 5th position

- Isopropyl group at the 1st position

- Methyl group at the 7th position

- Aldehyde functional group at the 3rd position

This unique combination of functional groups contributes to its potential biological activities and synthetic utility.

Biological Activities

The biological activities of 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde include:

Antimicrobial Activity

Preliminary studies suggest that compounds with structural similarities to 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives of indoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde against these pathogens remains to be thoroughly investigated.

Anticancer Potential

Indoles are often explored for their anticancer properties. Research indicates that structurally related compounds can inhibit cancer cell proliferation. For example, certain indole derivatives have demonstrated potent activity against specific cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl2 family proteins . The exact antiproliferative effects of 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde require further empirical evaluation.

The mechanisms underlying the biological activities of indole derivatives typically involve interactions with key molecular targets such as enzymes and receptors. For instance, some indoles act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The precise mechanism for 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde is yet to be elucidated but may involve similar pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroindole-3-carbaldehyde | Chloro group at 5th position | Lacks isopropyl and methyl substitutions |

| 7-Methylindole-3-carbaldehyde | Methyl group at 7th position | Does not have a chloro substituent |

| 5-Bromo-1-isopropylindole | Bromo group instead of chloro | Different halogen substitution |

| 5-Chloroindole | No alkyl substitution | Simpler structure lacking additional functional groups |

This comparison highlights how the specific combination of functional groups in 5-Cl-1-iPr-7-Me-indole-3-carbaldehyde may contribute to its distinct biological activities.

常见问题

Basic: What synthetic methodologies are recommended for preparing 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde?

Answer:

A common approach for synthesizing indole-3-carbaldehyde derivatives involves refluxing precursors in acetic acid with sodium acetate as a base. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via condensation reactions under acidic conditions . Optimization may include:

- Precursor selection : Use halogenated indole intermediates (e.g., 5-chloroindole derivatives) to introduce substituents.

- Reaction conditions : Adjust reaction time (3–5 hours) and temperature (reflux) to improve yield.

- Purification : Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Answer:

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., isopropyl and methyl groups at N1 and C7, respectively). Chlorine’s electronegativity induces deshielding in adjacent protons .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. The aldehyde group at C3 may participate in hydrogen bonding, influencing packing .

- Mass spectrometry : Confirm molecular weight (CHClNO, MW: 235.7 g/mol) via high-resolution MS.

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear chemical-resistant gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- First aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide safety data sheets (SDS) to medical personnel .

- Storage : Store in a cool, dry place away from oxidizers. No specific flammability data exists for this compound, but indole derivatives generally require inert atmospheres .

Basic: How can solubility and purification challenges be addressed?

Answer:

- Solubility screening : Test polar (DMF, DMSO) and nonpolar solvents (dichloromethane). Indole carbaldehydes often show limited aqueous solubility .

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: How do hydrogen bonding patterns influence its crystal structure?

Answer:

The aldehyde group at C3 can act as a hydrogen bond acceptor, forming C–H···O interactions with adjacent molecules. Graph set analysis (e.g., Etter’s notation) identifies motifs like dimers, common in carbaldehyde derivatives . For example:

- Crystal packing : Intermolecular bonds stabilize the lattice, affecting melting points and stability.

- Directionality : Use Mercury software to visualize bond angles and distances from X-ray data .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Answer:

- Impurity analysis : Run HPLC-MS to detect byproducts (e.g., unreacted precursors or oxidation products).

- Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃; polar solvents may shift aldehyde proton signals.

- DFT calculations : Use Gaussian to simulate -NMR shifts and validate experimental data .

Advanced: What computational tools model its reactivity and electronic properties?

Answer:

- Molecular docking : AutoDock Vina predicts binding affinities for biological targets (e.g., enzymes in indole-based drug candidates) .

- DFT studies : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks .

- Crystal structure prediction : Utilize Materials Studio to simulate polymorphs under varying conditions .

Advanced: How to assess its potential biological activity?

Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) due to structural similarity to indole-based kinase inhibitors .

- Structure-activity relationships (SAR) : Modify substituents (e.g., isopropyl group) to evaluate cytotoxicity changes.

- ADMET profiling : Use SwissADME to predict bioavailability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。